5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
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Overview
Description
5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes both pyrrole and pyrazole rings, making it a valuable scaffold in medicinal chemistry and pharmaceutical research. Its potential biological activities, such as antimicrobial, anti-inflammatory, and kinase inhibitory properties, have garnered significant interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine typically involves multi-step processes. One common method includes:
Cyclization: The initial step involves the cyclization of a pyrrole derivative with an appropriate pyrazole precursor.
Ring Annulation: This step involves the formation of the fused ring system through annulation reactions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a kinase inhibitor and for its potential neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes such as kinases, inhibiting their activity.
Pathways: The compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: Compounds with similar structures, such as pyrrolo[1,2-a]pyrazines, exhibit comparable biological activities.
Triazole-Pyrimidine Hybrids: These compounds also show neuroprotective and anti-inflammatory properties.
Uniqueness
5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine stands out due to its specific substitution pattern, which may enhance its biological activity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-ethyl-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C8H14N4/c1-3-12-4-6-7(5-12)10-11(2)8(6)9/h3-5,9H2,1-2H3 |
InChI Key |
TZVPLOKYTSBCQS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(N(N=C2C1)C)N |
Origin of Product |
United States |
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